![molecular formula C16H14N2O B1211457 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one CAS No. 3034-65-9](/img/structure/B1211457.png)
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
Overview
Description
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes a benzodiazepine ring fused with a phenyl group and a methyl group at specific positions.
Mechanism of Action
Target of Action
The primary target of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is the GABA neurotransmitter . GABA, or gamma-aminobutyric acid, is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.
Mode of Action
The compound interacts with the benzodiazepine receptor, which is part of the GABA receptor complex. Once bound to the benzodiazepine receptor, the compound locks the receptor into a conformation where it has a greater affinity for the GABA neurotransmitter . This enhances the effect of GABA, leading to increased inhibitory effects on neuronal firing.
Result of Action
The molecular and cellular effects of the compound’s action include increased inhibitory effects on neuronal firing, leading to effects such as sedation, hypnosis, and muscle relaxation . These effects make it useful for treating conditions such as anxiety and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one typically involves the condensation of benzodiazepines with specific reagents. One common method includes the use of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. Another approach involves the condensation of 2-amino-5-chlorobenzophenone, followed by cyclization, ring expansion, methylation, and elimination reactions .
Industrial Production Methods: Industrial production of this compound may involve scalable methods that ensure high yield and purity. These methods often utilize optimized reaction conditions and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully hydrogenated compounds.
Scientific Research Applications
1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- 7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
- Midazolam
Uniqueness: 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is unique due to its specific substitution pattern and the presence of a methyl group at the 1-position. This structural feature may contribute to its distinct pharmacological profile compared to other benzodiazepines .
Properties
IUPAC Name |
1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZWYQYDWCXHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346661 | |
| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-65-9 | |
| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from studying the complex formation between diazepam and metal ions like palladium(II)?
A1: Research has shown that diazepam can act as a bridging ligand, connecting two palladium(II) ions in a square planar complex. [] This interaction occurs through specific atoms in the diazepam molecule, providing valuable information about potential binding sites and the molecule's spatial arrangement. This knowledge can be further applied to understand how diazepam might interact with biological targets.
Q2: How does the solubility of diazepam in various solvents impact its formulation and potential delivery methods?
A2: Diazepam exhibits limited solubility in water, a crucial factor when considering its administration and bioavailability. Studies have explored enhancing its solubility using co-solvents like propylene glycol and polymers like carboxymethyl cellulose. [] These approaches aim to improve diazepam's dissolution rate and potentially lead to more efficient drug delivery methods.
Q3: Can you elaborate on the analytical techniques employed to study diazepam's interactions and properties?
A3: Various spectroscopic techniques have been instrumental in characterizing diazepam and its complexes. Infrared (IR) and far-infrared (FIR) spectroscopy provide insights into the vibrational modes of the molecule and its interactions with metal ions, elucidating the nature of chemical bonds. [] Additionally, electronic spectra offer information about the electronic transitions within the molecule, further aiding in understanding its structure and reactivity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


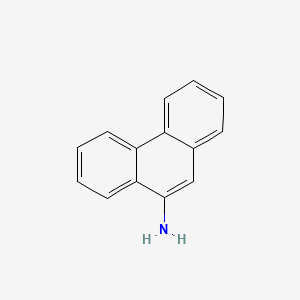


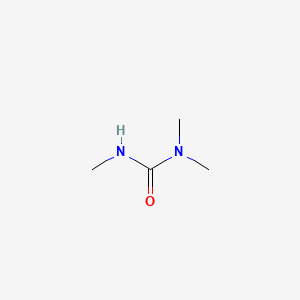

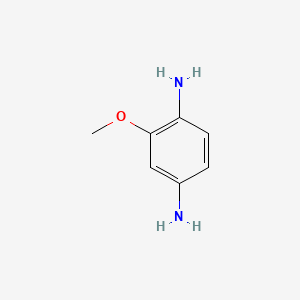
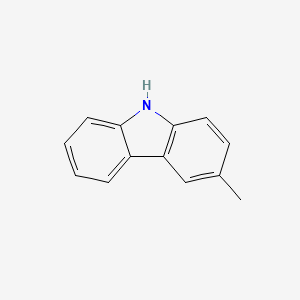
![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)
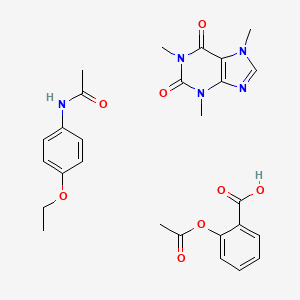
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
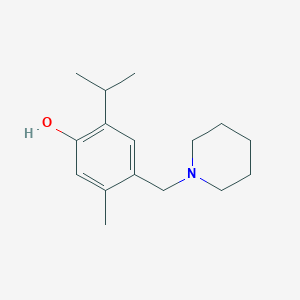
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)
![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)
![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)
